molecular formula C15H15BrN2O B11965551 4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol

Cat. No.: B11965551
M. Wt: 319.20 g/mol
InChI Key: ZTLVWFYUHOXGSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making this compound more reactive in substitution reactions .

Properties

Molecular Formula

C15H15BrN2O

Molecular Weight

319.20 g/mol

IUPAC Name

4-bromo-2-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol

InChI

InChI=1S/C15H15BrN2O/c1-17-12-5-3-4-6-13(12)18(2)15(17)11-9-10(16)7-8-14(11)19/h3-9,15,19H,1-2H3

InChI Key

ZTLVWFYUHOXGSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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